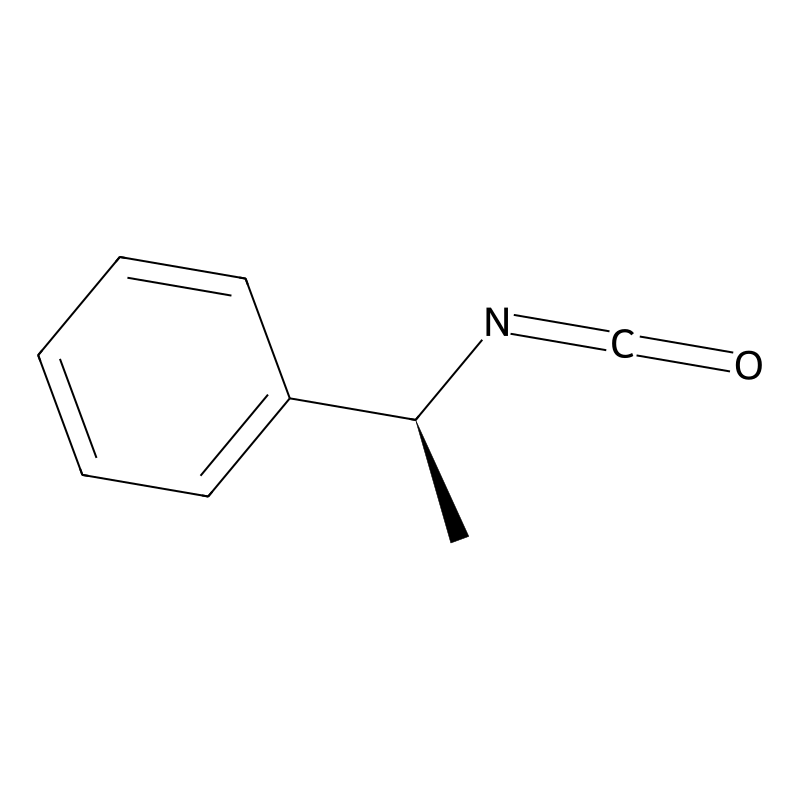

(S)-(-)-1-Phenylethyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-(-)-alpha-Methylbenzyl isocyanate, also known as (S)-(-)-1-Phenylethyl isocyanate, is a valuable tool in various scientific research applications, primarily in the field of organic chemistry.

Chiral Derivatizing Agent

One of the most crucial uses of (S)-(-)-alpha-Methylbenzyl isocyanate is as a chiral derivatizing agent. This means it can be used to convert racemic mixtures (mixtures containing equal amounts of two enantiomers) into diastereomeric derivatives. These derivatives are readily separable due to their different physical and chemical properties, enabling the isolation and purification of individual enantiomers.

This technique is particularly beneficial in the study of optically active molecules, which exhibit different biological activities and pharmacological properties depending on their chirality. For instance, (S)-(-)-alpha-Methylbenzyl isocyanate has been employed to resolve various racemic alcohols, amines, and carboxylic acids, allowing researchers to access pure enantiomers for further investigations and applications.

(S)-(-)-1-Phenylethyl isocyanate is a chiral isocyanate compound with the molecular formula C₉H₉NO and a molecular weight of approximately 147.18 g/mol. It is characterized by a phenylethyl group attached to an isocyanate functional group, making it a significant reagent in organic chemistry, particularly for its utility in chiral resolution and synthesis. The compound appears as a clear liquid with an odorless characteristic, and it has a boiling point of around 55-56 °C at reduced pressure (2.5 mmHg) and a flash point of 65 °C (149 °F) .

There is no documented information regarding a specific mechanism of action for (S)-(-)-alpha-Methylbenzyl isocyanate in biological systems.

- Nucleophilic Addition: It can react with nucleophiles, such as alcohols and amines, to form carbamates or ureas.

- Chiral Derivatization: This compound is used as a chiral derivatization reagent for the resolution of secondary alcohols and hydroxy fatty acids, allowing for the determination of enantiomeric excess .

- Polymerization: It can also engage in polymerization reactions under specific conditions, contributing to the synthesis of polyurethanes.

Research indicates that (S)-(-)-1-Phenylethyl isocyanate exhibits biological activities that may include:

- Anticancer Properties: The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cells, specifically lung and esophageal cancer cells .

- Toxicity: It is classified as hazardous due to its acute inhalation toxicity and potential to cause skin irritation and respiratory sensitization .

Several methods exist for synthesizing (S)-(-)-1-Phenylethyl isocyanate:

- From Phenethyl Alcohol: The compound can be synthesized by reacting phenethyl alcohol with phosgene or other isocyanate precursors under controlled conditions.

- Chiral Resolution: It can also be obtained through the resolution of racemic mixtures using chiral catalysts or reagents .

- Direct Isocyanation: Another method involves direct isocyanation of phenethyl derivatives using isocyanating agents.

(S)-(-)-1-Phenylethyl isocyanate has several applications:

- Chiral Analysis: It serves as a powerful reagent for the chiral analysis of various compounds, aiding in the determination of optical purity .

- Pharmaceutical Development: Its biological activity makes it valuable in drug development, particularly in creating compounds with anticancer properties.

- Synthetic Chemistry: The compound is utilized in synthetic organic chemistry for constructing complex molecules through its reactivity with nucleophiles.

Interaction studies involving (S)-(-)-1-Phenylethyl isocyanate focus on its reactivity with biological molecules. Research has shown that it can interact with amino acids and proteins, leading to modifications that may influence biological pathways. These interactions are crucial for understanding its mechanism of action in anticancer activity and potential side effects related to toxicity .

Several compounds share structural similarities with (S)-(-)-1-Phenylethyl isocyanate. Here are some notable examples:

The uniqueness of (S)-(-)-1-Phenylethyl isocyanate lies in its specific chiral configuration which allows for selective interactions in biological systems, making it particularly valuable for applications requiring high enantioselectivity.

Asymmetric Catalysis Using Chiral Isocyanate Auxiliaries

(S)-(-)-1-Phenylethyl isocyanate serves as a versatile chiral auxiliary in asymmetric catalysis, enabling enantiomer resolution through covalent bonding to prochiral substrates. Its α-methylbenzyl group imposes steric and electronic effects that direct stereochemical outcomes during nucleophilic additions or cyclizations. For instance, in the resolution of racemic (±)-6aR,11aR-maackiain, this compound facilitates the selective formation of (-)-cabenegrin A-I, a neuroprotective alkaloid [5] [6]. The auxiliary’s isocyanate group reacts with hydroxyl or amine functionalities, forming urethane or urea linkages that stabilize transition states and bias reaction pathways toward desired enantiomers [1] [2].

A comparative analysis of chiral auxiliaries highlights the efficiency of (S)-(-)-1-phenylethyl isocyanate in arylations and alkylations (Table 1). Its optical activity ([α]20/D −10°, neat) and compatibility with Brønsted acid catalysts, such as chiral phosphoric acids (CPAs), enhance stereoselectivity in phosphoramidite couplings [3]. For example, CPA-catalyzed reactions achieve diastereomeric ratios (dr) up to 99:1 when paired with this auxiliary [3].

Table 1: Performance of Chiral Auxiliaries in Asymmetric Catalysis

| Auxiliary | Reaction Type | Yield (%) | dr | Reference |

|---|---|---|---|---|

| (S)-(-)-1-Phenylethyl isocyanate | Phosphoramidite coupling | 74 | 8:92 | [3] |

| Ephedrine derivatives | Aldol condensation | 85 | 95:5 | [2] |

| Oxazolidinones | Michael addition | 78 | 90:10 | [2] |

Multicomponent Reaction Systems Involving α-Ureidophosphonate Formation

Multicomponent reactions (MCRs) integrating (S)-(-)-1-phenylethyl isocyanate enable the synthesis of α-ureidophosphonates, which are precursors to bioactive phosphonates. In a Pd(0)-catalyzed cross-coupling system, this compound participates in Ichikawa sigmatropic rearrangements, converting allyl cyanates to isocyanates with complete chirality transfer [4]. The reaction sequence involves:

- Coupling: Chiral allyl alcohols react with arylboronic acids to form intermediates.

- Rearrangement: Allyl cyanates undergo [3] [3]-sigmatropic shifts to yield allyl isocyanates.

- Functionalization: Oxidation produces β-aryl alanines, showcasing the auxiliary’s role in preserving stereochemistry [4].

This methodology bypasses stoichiometric activators, relying instead on catalytic Pd(0) and the chiral auxiliary to enforce stereocontrol. The result is a streamlined route to α-ureidophosphonates with applications in medicinal chemistry [4].

Stereodivergent Synthesis of Biologically Active Alkaloids

(S)-(-)-1-Phenylethyl isocyanate enables stereodivergent alkaloid synthesis by modulating catalyst frameworks. For example, combining this auxiliary with BINOL-derived CPAs allows access to both enantiomers of neuroactive alkaloids [3] [5]. In one protocol:

- pThr-based CPAs favor S~P~-configured dinucleotides (dr 85:15).

- BINOL-CPAs invert selectivity to R~P~ configurations (dr 1:99) [3].

This stereodivergence is critical for tailoring alkaloids like (-)-cabenegrin A-I, which exhibits distinct bioactivity profiles based on stereochemistry [5]. The auxiliary’s α-methylbenzyl group stabilizes transition states during phosphitylation, enabling precise control over P-stereogenicity (Fig. 1) [3].

Figure 1: Stereodivergent Pathways Enabled by (S)-(-)-1-Phenylethyl Isocyanate

(S)-Auxiliary + pThr-CPA → S~P~-Alkaloid (85:15 dr) (S)-Auxiliary + BINOL-CPA → R~P~-Alkaloid (1:99 dr) The mechanistic pathways governing nucleophilic addition reactions of (S)-(-)-1-phenylethyl isocyanate with alcohols and amines represent fundamental processes in organic synthesis and polymer chemistry. These reactions proceed through well-defined pathways that exhibit distinct stereochemical and kinetic characteristics depending on the nucleophile structure and reaction conditions [1] [2].

The nucleophilic addition mechanism involves initial attack of the nucleophile at the electrophilic carbon atom of the isocyanate group, followed by proton transfer to form the final urethane or urea product. Computational studies have demonstrated that the nucleophilic attack occurs preferentially across the nitrogen-carbon double bond rather than the carbon-oxygen bond, consistent with the electrophilic nature of the isocyanate carbon [3]. The reaction proceeds through a concerted mechanism involving cyclic hydrogen-bonded transition states that facilitate simultaneous nucleophilic attack and proton transfer [4].

Primary alcohols exhibit the highest reactivity toward (S)-(-)-1-phenylethyl isocyanate, forming urethane linkages through a second-order kinetic mechanism. The reaction follows the general pathway where the oxygen atom of the alcohol attacks the isocyanate carbon while the hydrogen atom is transferred to the nitrogen, resulting in carbamate formation [2] [4]. Secondary alcohols demonstrate approximately 30% of the reactivity of primary alcohols, while tertiary alcohols show dramatically reduced reactivity at only 0.5% of the primary alcohol rate [2] [5].

Amine nucleophiles exhibit even higher reactivity than alcohols, with primary amines showing very rapid reaction rates due to their enhanced nucleophilicity. The reaction with primary amines proceeds through a similar nucleophilic addition mechanism but results in urea formation rather than urethane products [6] [7]. Secondary amines maintain high reactivity while tertiary amines primarily function as catalysts through acid-base interactions rather than forming covalent products [4] [8].

The transition state structures for these reactions involve cyclic arrangements where additional alcohol or amine molecules can participate through hydrogen bonding, leading to alcohol-assisted or amine-assisted mechanisms. These multimolecular pathways significantly reduce activation energies compared to simple bimolecular processes [3] [9]. The involvement of multiple nucleophile molecules in the transition state explains the observed kinetic behavior where reaction rates often show higher than first-order dependence on nucleophile concentration [2] [4].

Kinetic studies have revealed that the rate-determining step involves the formation of a cyclic hydrogen-bonded complex between the isocyanate and nucleophile, followed by concerted addition and proton transfer. The activation energies for these processes range from 25-30 kilojoules per mole for primary amines to 68-75 kilojoules per mole for tertiary alcohols, reflecting the hierarchy of nucleophilic reactivity [4] [5].

Solvent Effects on Aggregation-Dependent Stereochemical Outcomes

The influence of solvent properties on the stereochemical outcomes of (S)-(-)-1-phenylethyl isocyanate reactions demonstrates critical aggregation-dependent behavior that significantly affects both reaction rates and product selectivity. The dielectric constant, hydrogen bonding ability, and coordinating properties of solvents play decisive roles in determining reaction mechanisms and stereochemical control [8] [10].

Protic solvents, particularly alcohols, exhibit unique self-catalytic behavior where the solvent molecules participate directly in the reaction mechanism. In these systems, additional alcohol molecules beyond the primary nucleophile form hydrogen-bonded networks that stabilize transition states and facilitate proton transfer processes [4] [8]. The stereochemical outcomes in protic solvents are heavily influenced by aggregation phenomena, where multiple isocyanate molecules can associate through dipolar interactions, creating complex reaction environments that affect the approach geometry of incoming nucleophiles [2] [10].

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide demonstrate significant rate enhancement effects compared to nonpolar solvents. These solvents with high dielectric constants (36-47) effectively solvate ionic intermediates and transition states, leading to reduced aggregation of isocyanate molecules and altered stereochemical pathways [11] [8]. The mechanism in polar aprotic solvents involves ion-pair formation where the solvent molecules coordinate to the hydrogen-bonded complex of phenylethyl isocyanate and alcohol, creating solvated ion-pairs that undergo urethane formation more readily [10].

The electron donor number of aprotic solvents serves as a key parameter in predicting catalytic or inhibitory effects. Solvents with high electron donor numbers can coordinate strongly to the isocyanate carbon, affecting its electrophilicity and altering the reaction pathway. This coordination behavior leads to substantial changes in both reaction rates and stereochemical outcomes, as the solvation environment around the reacting species determines the preferred transition state geometry [8] [10].

Nonpolar solvents such as toluene provide minimal solvation effects, allowing maximum aggregation of isocyanate molecules through dipolar interactions. Under these conditions, the reaction proceeds through highly aggregated transition states where multiple isocyanate molecules can participate in complex formation with the incoming nucleophile [10]. The stereochemical outcomes in nonpolar solvents often reflect the intrinsic preferences of the unsolvated reactants, providing baseline behavior for comparison with polar solvent systems.

Ethereal solvents occupy an intermediate position, exhibiting coordination effects through their Lewis basic oxygen atoms while maintaining relatively low dielectric constants. Tetrahydrofuran and diethyl ether can coordinate to both the isocyanate carbon and associated metal catalysts, creating unique reaction environments that influence stereochemical control [11]. The coordination-dependent behavior in ethereal solvents leads to distinct stereochemical outcomes compared to purely polar or nonpolar systems.

Temperature-dependent studies reveal that solvent effects on aggregation become more pronounced at lower temperatures, where molecular association is favored. The aggregation-dependent stereochemical outcomes show strong temperature sensitivity, with optimal stereochemical control often achieved at reduced temperatures where aggregation is maximized while maintaining reasonable reaction rates [12] [13].

Kinetic Resolution Mechanisms in Dynamic Kinetic Asymmetric Transformation

The application of (S)-(-)-1-phenylethyl isocyanate in dynamic kinetic asymmetric transformations represents a sophisticated approach to achieving high stereochemical control through kinetic resolution mechanisms. These processes combine the inherent chirality of the isocyanate with dynamic equilibration of substrates to achieve theoretical yields of 100% for single enantiomer products [14] [15].

Dynamic kinetic resolution with (S)-(-)-1-phenylethyl isocyanate operates through the principle of differential reaction rates between diastereomeric pathways. The chiral isocyanate preferentially reacts with one enantiomer of a racemic substrate while the unreacted enantiomer undergoes rapid equilibration, ensuring continuous conversion of the entire substrate population to the desired stereoisomer [14] [16]. This process requires careful balance between the rate of substrate equilibration and the rate of kinetic resolution to achieve maximum efficiency.

The mechanism involves initial formation of diastereomeric transition states when the chiral isocyanate approaches the two enantiomers of the substrate. The energy difference between these transition states determines the selectivity of the kinetic resolution process. Computational studies indicate that the stereochemical outcome depends critically on the relative orientation of the phenylethyl group and the substrate during the nucleophilic addition step [12] [17].

Successful dynamic kinetic resolution requires substrates that can undergo facile racemization under the reaction conditions. Secondary alcohols with adjacent electron-withdrawing groups or compounds with acidic protons alpha to the reaction center are particularly suitable for this approach [14] [15]. The racemization process must be faster than the kinetic resolution to ensure complete conversion of both enantiomers to the desired product.

The stereochemical preferences in dynamic kinetic resolution with (S)-(-)-1-phenylethyl isocyanate arise from steric interactions between the phenyl group of the isocyanate and substituents on the substrate. The (-)-enantiomer shows preferential reaction with substrates adopting specific conformations that minimize steric clash with the isocyanate phenyl group [12] [18]. This stereochemical matching principle allows prediction of the preferred reaction pathways and optimization of reaction conditions.

Catalytic dynamic kinetic resolution systems incorporate additional catalysts that facilitate substrate racemization while maintaining the selectivity of the isocyanate-mediated resolution. Metal catalysts, particularly palladium and ruthenium complexes, have proven effective in promoting racemization of secondary alcohols and other substrates during the resolution process [15] [19]. The choice of racemization catalyst must be carefully balanced to avoid interference with the kinetic resolution step.

The kinetic parameters for dynamic kinetic resolution show strong temperature dependence, with optimal results typically achieved at moderately elevated temperatures where racemization is rapid but stereochemical control is maintained. The activation energy difference between diastereomeric pathways typically ranges from 8-15 kilojoules per mole, sufficient to provide excellent stereochemical control while maintaining reasonable reaction rates [12] [15].

The scope of dynamic kinetic resolution with (S)-(-)-1-phenylethyl isocyanate extends to various substrate classes including secondary alcohols, amino alcohols, and compounds with remote stereogenic centers. The method has proven particularly valuable for resolution of secondary alcohols with distant chiral centers, where traditional resolution methods often fail [20] [21]. The unique ability of phenylethyl isocyanate derivatives to provide stereochemical discrimination at remote positions makes this approach exceptionally valuable for complex molecule synthesis.

XLogP3

GHS Hazard Statements

H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (86.67%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (11.11%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H334 (97.78%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard